![molecular formula C3H4BrClN2S B2939753 3-Bromoisothiazol-4-amine hcl CAS No. 2241130-51-6](/img/structure/B2939753.png)
3-Bromoisothiazol-4-amine hcl
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Overview
Description
3-Bromoisothiazol-4-amine hydrochloride, also known as 4-Isothiazolamine, 3-bromo-, hydrochloride (1:1), is a chemical compound with the molecular formula C3H4BrClN2S . It has a molecular weight of 215.49 .
Molecular Structure Analysis
The molecular structure of 3-Bromoisothiazol-4-amine hydrochloride can be analyzed using various spectroscopic methods. For instance, the N-H stretching absorption in the infrared spectrum of an amine is less sensitive to hydrogen bonding than are O-H absorptions . In the gas phase and in dilute CCl4 solution, free N-H absorption is observed in the 3400 to 3500 cm-1 region .Scientific Research Applications
Antifungal Activity
Thiazole derivatives have been shown to possess significant antifungal activity. For example, certain compounds have demonstrated potent effects against fungal species such as Candida albicans and Aspergillus niger .
Antitumor and Cytotoxic Activity
Some thiazole compounds have been synthesized and reported for their cytotoxicity activity on human tumor cell lines, indicating potential antitumor applications .
Analgesic and Anti-inflammatory Activities
Thiazole derivatives have also been tested for analgesic and anti-inflammatory activities, with some compounds showing significant effects .
Antioxidant Properties
A series of thiazole derivatives were synthesized and screened for their in vitro antioxidant properties, revealing that some compounds exhibit potent antioxidant activity .
Mechanism of Action
Target of Action
Thiazole derivatives have been known to interact with various biological targets, including enzymes and receptors . For instance, some thiazole derivatives can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks .
Mode of Action
Thiazole derivatives, due to their aromaticity, have many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place . These molecules may activate or inhibit biochemical pathways and enzymes or stimulate or block receptors in biological systems .
Biochemical Pathways
Thiazole derivatives have been reported to influence various biochemical pathways . For instance, some thiazole derivatives can cause DNA double-strand breaks, leading to a G2 stop and ultimately, cell death .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s bioavailability.
Result of Action
Thiazole derivatives have been associated with various biological activities, such as antimicrobial, antifungal, anti-inflammatory, analgesic, and antitumor or cytotoxic effects .
properties
IUPAC Name |
3-bromo-1,2-thiazol-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BrN2S.ClH/c4-3-2(5)1-7-6-3;/h1H,5H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUEYHQNRCOQULS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NS1)Br)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BrClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1,2-thiazol-4-amine;hydrochloride |
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